4-Bromo-3-[(cyclobutylamino)methyl]phenol
Overview
Description
4-Bromo-3-[(cyclobutylamino)methyl]phenol, also known as 4-Bromo-3-(cyclobutylmethylamino)phenol, is a phenolic derivative with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol. This compound has shown promising results in a wide range of biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[(cyclobutylamino)methyl]phenol typically involves the bromination of 3-[(cyclobutylamino)methyl]phenol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-[(cyclobutylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dehalogenated phenolic compounds.
Substitution: New phenolic derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
4-Bromo-3-[(cyclobutylamino)methyl]phenol has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-[(cyclobutylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromine atom may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A phenolic derivative with a similar bromine substitution pattern but different alkyl group.
4-Bromo-3-nitrophenol: Another phenolic derivative with a nitro group instead of the cyclobutylamino group.
Uniqueness
4-Bromo-3-[(cyclobutylamino)methyl]phenol is unique due to the presence of the cyclobutylamino group, which can impart distinct chemical and biological properties compared to other phenolic derivatives.
Properties
IUPAC Name |
4-bromo-3-[(cyclobutylamino)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-11-5-4-10(14)6-8(11)7-13-9-2-1-3-9/h4-6,9,13-14H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBQDTOPPZWCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC(=C2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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